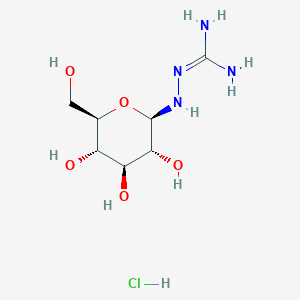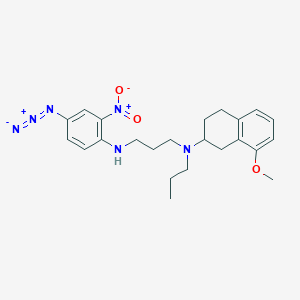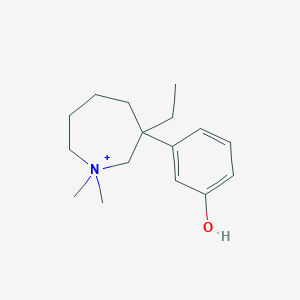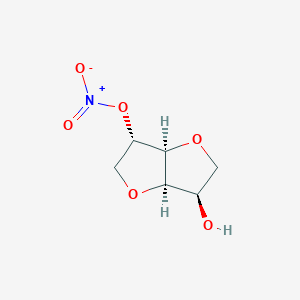
N1-b-D-Glucopyranosylamino-guanidine HCl
描述
Synthesis Analysis
The synthesis of related compounds such as N1-(glycopyranosylamino) guanidines involves acetylation and cyclization reactions, yielding various derivatives with promising structures for further research. For instance, acetylation of N1-(aldopyranosylamino)guanidines with different configurations has been shown to give rise to N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines in good yields. These compounds have been further cyclized to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, demonstrating a complex synthetic pathway that combines acetylation and cyclization steps for the construction of novel structures (Györgydeák, Holzer, & Thiem, 1997).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their potential chemical reactions and properties. For example, the structure of the synthesized pyranosyl nucleosides from the cyclization reactions has been elucidated using 1H and 13C NMR spectroscopy and mass spectrometry, offering insights into the arrangement of atoms and functional groups within the molecule. This detailed analysis is essential for predicting how these compounds might interact with other molecules or how they might be modified further for specific applications.
Chemical Reactions and Properties
The chemical reactions and properties of N1-(glycopyranosylamino) guanidines and related compounds can be diverse. For instance, guanidine hydrochloride (Gdn-HCl), a related compound, has been shown to induce folding of proteins at low concentrations, demonstrating its potential in stabilizing specific protein structures (Hagihara, Aimoto, Fink, & Goto, 1993). This property could be significant for biomedical research and pharmaceutical applications, highlighting the importance of understanding the chemical behaviors of these compounds.
Physical Properties Analysis
The physical properties of N1-b-D-Glucopyranosylamino-guanidine HCl and similar compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed physical properties analysis is necessary for handling these compounds in laboratory settings and for determining their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and potential for derivatization, are key to utilizing these compounds in chemical syntheses and applications. The study on the synthesis and bioactivity of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides shows how structural modifications can impact the chemical properties and potential applications of these compounds (Liu & Cao, 2008).
科学研究应用
Cyclization Reactions
N1-b-D-Glucopyranosylamino-guanidine HCl has been used in cyclization reactions to synthesize N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These compounds, upon cyclization under mild conditions, afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, highlighting the compound's potential in the synthesis of pyranosyl nucleosides. This application points to its role in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential biological activity (Györgydeák, Holzer, & Thiem, 1997).
Protein Folding
Research has shown that guanidine hydrochloride, a related compound, at low concentrations, can refold acid-unfolded proteins, stabilizing the molten globule state. This state is characterized by a significant amount of secondary structure but substantially disordered tertiary structure. Such studies highlight the potential of guanidine compounds in understanding and manipulating protein folding mechanisms, which is crucial in biochemistry and pharmaceutical sciences (Hagihara, Aimoto, Fink, & Goto, 1993).
Alzheimer's Disease Research
Guanidine hydrochloride is used in the isolation of amyloid proteins associated with Alzheimer's disease. The isolation and characterization of these proteins are fundamental in understanding the pathogenesis of the disease and developing potential diagnostic tests or therapies (Glenner & Wong, 1984).
RNA Element Binding
The guanidine-I riboswitch, an RNA element found across various bacteria, binds specifically to the guanidinium cation. Understanding this binding mechanism is crucial in the study of nitrogen metabolism and multidrug resistance transporter genes. The specificity of this binding and its implications in bacterial metabolism have significant relevance in molecular biology and genetic regulation (Reiss, Xiong, & Strobel, 2017).
Biological Activities and Therapeutic Applications
Guanidine compounds, including derivatives of N1-b-D-Glucopyranosylamino-guanidine HCl, have numerous applications in various fields of chemistry and biology. They are pivotal in drug discovery processes, exhibiting a wide range of biological activities and therapeutic uses. This broad spectrum of activity highlights the significance of these compounds in medicinal chemistry and drug development (Sa̧czewski & Balewski, 2013).
Protein Stability and Conformational Studies
Studies have shown that guanidine hydrochloride influences the conformation and stability of various proteins, including erythropoietin and glutathione reductase. Understanding these effects is crucial for protein chemistry, especially in studying protein folding, stability, and function under denaturing conditions (Narhi et al., 1991), (Rendón et al., 1995).
DNA Isolation and Characterization
Guanidine hydrochloride is also utilized in the isolation and characterization of DNA, demonstrating its importance in molecular biology and genetic studies. This application is crucial for understanding genetic information and conducting various biological and medical research (Bowtell, 1987).
属性
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-WYRLRVFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385058 | |
| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-b-D-Glucopyranosylamino-guanidine HCl | |
CAS RN |
109853-81-8 | |
| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)




